molecular formula C12H10O2 B071989 Biphenyl-2,3-diol CAS No. 1133-63-7

Biphenyl-2,3-diol

Cat. No. B071989
CAS RN: 1133-63-7
M. Wt: 186.21 g/mol
InChI Key: YKOQAAJBYBTSBS-UHFFFAOYSA-N
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Description

Biphenyl-2,3-diol, also known as dihydroxybiphenyl, is a biphenyl derivative with two hydroxyl groups. It is an organic compound used in various chemical and material science applications.

Synthesis Analysis

  • Flow Microreactor Method : Biphenyl-2,2'-diylbis(diarylmethanol)s, which are related to Biphenyl-2,3-diol, have been synthesized efficiently using an integrated flow microreactor system (Ishigaki et al., 2011).

  • Polymer Synthesis : Biphenyl-containing polyacetylenes with different functional bridges have been synthesized, demonstrating the versatility of biphenyl structures in polymer science (Lam et al., 2006).

Molecular Structure Analysis

  • X-Ray Diffraction Studies : Biphenyl compounds like Biphenyl-2,2′-dicarboxylic acid-2-methyl ester have been characterized using X-ray diffraction, highlighting the importance of structural analysis in understanding biphenyl derivatives (Hong, 2005).

Chemical Reactions and Properties

  • Electrochromic Properties : Certain biphenyl derivatives exhibit unique electrochromic properties, which are significant for material science applications (Ishigaki et al., 2011).

Physical Properties Analysis

  • Mesomorphic and Optical Properties : The study of biphenyl-containing polymers shows their thermal stability and unique mesomorphic properties, important for material applications (Lam et al., 2006).

  • Thermal Characteristics : Biphenyl derivatives like biphenyl-4,4′-diacetic acid have been analyzed for their thermal stability, an important aspect of physical properties (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

  • Photoluminescence Behaviors : Studies on biphenyl-containing polyacetylenes reveal their photoluminescence behaviors, indicating the potential for use in light-emitting devices (Lam et al., 2002).

Scientific Research Applications

  • Enzymatic Dioxygenation and Environmental Degradation : Biphenyl-2,3-diol is involved in the enzymatic dioxygenation process. It's a key component in the metabolic degradation of biphenyl compounds, which are significant environmental pollutants (Ishigooka, Yoshida, Omori, & Minoda, 1986). Another study on the degradation mechanism by non-heme 2,3 dioxygenases emphasizes its role in the biodegradation of biphenyl and chlorobiphenyl compounds (Zhu et al., 2020).

  • Chirality Probes in Stereochemistry : Biphenyl-2,3-diol derivatives, such as biphenyl dioxolanes, are used as chirality probes for determining the absolute configuration of aliphatic, non-chromophoric diols (Scafato & Superchi, 2010). This application is crucial in the field of stereochemistry.

  • Electrochromic Systems : Unsymmetrically substituted dihydrophenanthrenes and biphenyl-2,2'-diyl dications, derived from biphenyl-2,3-diol, have been used in developing novel tricolor electrochromic systems (Ishigaki et al., 2011).

  • Asymmetric Biaryl Conformations : Biphenyl-2,3-diol has been used to study and control asymmetric biaryl conformations, important in the synthesis of chiral ligands and catalysts (Alpagut, Goldfuss, & Neudörfl, 2008).

  • Synthesis of Vicinal Diols : Biphenyl dioxygenase was used in the synthesis of vicinal diols from various arenes, highlighting biphenyl-2,3-diol's significance in biocatalysis and organic synthesis (Misawa et al., 2005).

  • Monitoring Bioremediation : In the field of environmental biotechnology, biphenyl-2,3-diol-related enzymes, specifically catechol 2,3-dioxygenase, have been used as biomarkers for monitoring bioremediation processes (Mesarch, Nakatsu, & Nies, 2000).

Safety And Hazards

Biphenyl-2,3-diol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Biphenyl-2,3-diol were not found in the search results, its involvement in the catabolic process of aromatic compounds and xenobiotics suggests potential applications in bioremediation .

properties

IUPAC Name

3-phenylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQAAJBYBTSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150353
Record name 2,3-Dihydroxybiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-2,3-diol

CAS RN

1133-63-7
Record name 2,3-Dihydroxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dihydroxybiphenyl
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Record name Biphenyl-2,3-Diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02923
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Record name 2,3-Dihydroxybiphenyl
Source EPA DSSTox
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Record name 2,3-Dihydroxy-biphenyl
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Record name 2,3-BIPHENYLDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
H Ishigooka, Y Yoshida, T Omori… - Agricultural and Biological …, 1986 - jstage.jst.go.jp
As to the metabolism of biphenyl, Gibson et all) reported that the initial oxidation metabolite in Pseudomonas Beijerinkia sp. is ds-2, 3-dihydroxy-lphenylcyclohexa-4, 6-diene, which is …
Number of citations: 28 www.jstage.jst.go.jp
H Ishigooka, Y Yoshida, T Omori… - Agricultural and Biological …, 1986 - jlc.jst.go.jp
As to the metabolism of biphenyl, Gibson et all) reported that the initial oxidation metabolite in Pseudomonas Beijerinkia sp. is ds-2, 3-dihydroxy-lphenylcyclohexa-4, 6-diene, which is …
Number of citations: 2 jlc.jst.go.jp
B Hofer, LD Eltis, DN Dowling, KN Timmis - Gene, 1993 - Elsevier
The cistronic organization of the bph locus, encoding a biphenyl/polychlorinated biphenyl (PCB) degradation pathway in Pseudomonas sp. LB400, has been elucidated. Seven …
Number of citations: 200 www.sciencedirect.com
K Iwata, H Nojiri, K Shimizu, T Yoshida… - Bioscience …, 2003 - jstage.jst.go.jp
The two-subunit meta-cleavage enzyme, 2?-aminobiphenyl-2, 3-diol 1, 2-dioxygenase (CarBaBb), from the carbazole degrader Pseudomonas resinovorans strain CA10 was puriˆed to …
Number of citations: 25 www.jstage.jst.go.jp
N Ouchiyama, Y Zhang, T Omori… - Bioscience, biotechnology …, 1993 - jstage.jst.go.jp
Two bacterial strains, CA06 and CA10, that assimilate carbazole (CAR) as the sole source of carbon and nitrogen were isolated from 202 farm soil samples and 4 activated sludge …
Number of citations: 192 www.jstage.jst.go.jp
T Omori, K Sugimura, H Ishigooka… - Agricultural and …, 1986 - academic.oup.com
A 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) hydrolyzing enzyme was purified to a homogeneous state from P. cruciviae S93 B1 grown on biphenyl as the carbon source…
Number of citations: 52 academic.oup.com
AL Larentis, RV Almeida, SC Rössle… - Cell Biochemistry and …, 2006 - Springer
The enzyme 2′-aminobiphenyl-2,3-diol-1,2-dioxygenase (CarB), encoded by two genes (carBa and carBb), is an α 2 β 2 heterotetramer that presents meta-cleavage activity toward the …
Number of citations: 3 link.springer.com
S Ma, H Zhao, S Liu, C Tian, M Gao… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Weeds are one of the critical factors that negatively affect crop yield and quality. Microbial herbicides are one of research hotspots for novel herbicides owing to their …
Number of citations: 3 onlinelibrary.wiley.com
T Omori, H Ishigooka, Y Minoda - Agricultural and biological …, 1986 - Taylor & Francis
Pseudomonas cruciviae S93B1 produced three HOPDA reducing enzymes (I, II, III), found by chromatography on DEAE-Sepharose CL-6B. The purified HOPDA reducing enzyme III …
Number of citations: 30 www.tandfonline.com
K Shindo, Y Shindo, T Hasegawa, A Osawa… - Applied microbiology …, 2007 - Springer
The evolved bphA1 (2049) gene, in which nine amino acids from the Pseudomonas pseudoalcaligenes KF707 BphA1 were changed to those from the Burkholderiaxenovorans LB400 …
Number of citations: 9 link.springer.com

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